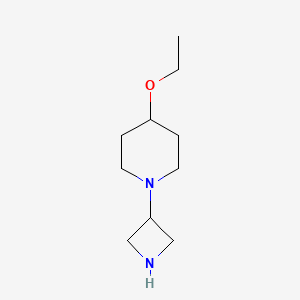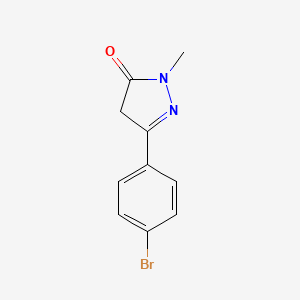
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is a heterocyclic compound featuring a pyrazolone core substituted with a bromophenyl group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the bromophenyl group or the pyrazolone ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Wissenschaftliche Forschungsanwendungen
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The bromophenyl group and the pyrazolone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrazolone ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative has similar structural features and is studied for its neurotoxic potentials.
Uniqueness
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
160377-46-8 |
|---|---|
Molekularformel |
C10H9BrN2O |
Molekulargewicht |
253.099 |
IUPAC-Name |
5-(4-bromophenyl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
BUYWLCHXCIPFJV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=N1)C2=CC=C(C=C2)Br |
Synonyme |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-2-METHYL-3H-PYRAZOL-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


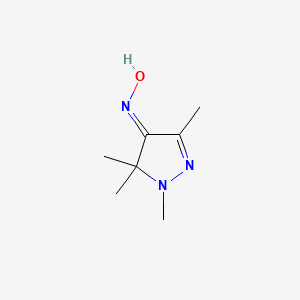

![ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL-](/img/structure/B574008.png)
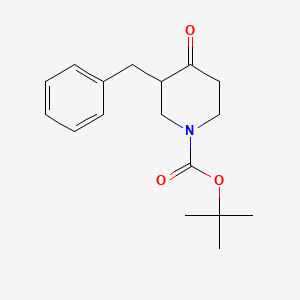
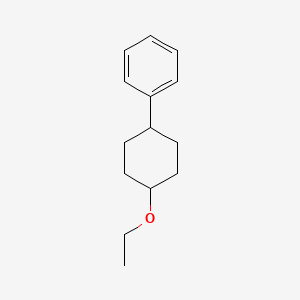
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)

